2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid

Catalog No.
S544682
CAS No.
108466-89-3
M.F
C11H21NO6
M. Wt
263.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-...

CAS Number

108466-89-3

Product Name

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid

IUPAC Name

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid

Molecular Formula

C11H21NO6

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C11H21NO6/c1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

OMBVJVWVXRNDSL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)O

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG2-CH2CO2H

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)O

Description

The exact mass of the compound 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid is 263.1369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Drug Delivery Systems

Scientific Field: Pharmaceutical Sciences

Summary of the Application: The compound t-Boc-N-amido-PEG2-CH2CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . It is used in the design and synthesis of drug delivery systems .

Methods of Application: The hydrophilic PEG spacer in the compound increases solubility in aqueous media . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Results or Outcomes: The use of this compound in drug delivery systems can improve the solubility and bioavailability of drugs . It can also be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

Application in Protein Degradation

Scientific Field: Biochemistry and Molecular Biology

Summary of the Application: This compound can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Methods of Application: The compound is used as a linker in the synthesis of PROTAC® molecules. The Boc-protected amine can be deprotected under mild acidic conditions to form the free amine, which can then be conjugated to the target protein .

Application in Organic Polymer Synthesis

Scientific Field: Polymer Chemistry

Summary of the Application: This compound is a multifunctional organic acid that can be used in the synthesis of organic polymers .

Methods of Application: The compound can be reacted with other monomers to form polymers. The carboxylic acid group can react with hydroxyl or amine groups to form ester or amide bonds, respectively .

Results or Outcomes: The use of this compound in polymer synthesis can lead to the formation of polymers with unique properties, such as enhanced solubility or stability .

Application in Dye, Resin, and Adhesive Synthesis

Scientific Field: Industrial Chemistry

Summary of the Application: This compound can be used as an intermediate in the synthesis of dyes, resins, and adhesives .

Methods of Application: The compound can be reacted with other chemicals to form the desired products. The specific reactions and procedures would depend on the type of dye, resin, or adhesive being synthesized .

Results or Outcomes: The use of this compound in the synthesis of dyes, resins, and adhesives can lead to the production of products with desired properties and performance .

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid is a synthetic compound characterized by its complex molecular structure and diverse functional groups. Its molecular formula is C₁₁H₂₁N₁O₆, with a molecular weight of 263.29 g/mol. The compound features a unique arrangement of oxygen and nitrogen atoms, contributing to its potential biological activities and applications in various fields, particularly in medicinal chemistry and drug development .

The chemical reactivity of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid can be attributed to its functional groups. Notably, the presence of the keto group (C=O) allows for nucleophilic additions, while the carboxylic acid functionality (–COOH) can participate in esterification and amide formation reactions. Additionally, the trioxo and azatridecan structures may facilitate complexation with metal ions or reactions with electrophiles .

Preliminary studies suggest that 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid exhibits significant biological activity. It has been identified as a potential building block for protein degraders and therapeutic agents like Semaglutide, which is used in diabetes treatment. Its unique structure may enhance its interaction with biological targets, although detailed pharmacological studies are necessary to fully elucidate its mechanisms of action .

The synthesis of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining suitable precursors under acidic or basic conditions to form the core structure.
  • Functional Group Modifications: Utilizing techniques such as oxidation or reduction to introduce or modify functional groups.
  • Purification Techniques: Employing chromatography methods to isolate the desired compound from side products.

These synthetic pathways allow for the fine-tuning of the compound's properties for specific applications .

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid has several notable applications:

  • Medicinal Chemistry: As a building block in drug design and development.
  • Protein Degraders: Utilized in creating compounds that target specific proteins for degradation.
  • Therapeutics: Potentially used in developing treatments for metabolic disorders .

Interaction studies involving 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid are crucial for understanding its biological effects. Initial findings suggest that it may interact with various biological macromolecules, including proteins and nucleic acids. These interactions can lead to alterations in cellular pathways and may inform the design of more effective therapeutic agents .

Several compounds share structural similarities with 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid139115-92-71.00Extended oxygen chain
Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate560088-79-10.84Incorporates cyclohexyl groups
2,2-Dimethyl-4-oxo-3,8,11,14,pentaoxa -5 -azaicosan -20-oic acid756525 -91 -40.83Longer carbon chain with additional oxygens
(S)-4-Boc-Morpholine -2-carboxylic acid868689 -63 -80.74Morpholine ring structure

These compounds demonstrate variations in their functional groups and chain lengths that may influence their biological activities and applications .

The retrosynthetic analysis of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid reveals a highly strategic approach to the construction of this polyethylene glycol-based linker molecule [1] [2]. This compound, commonly referred to as t-Boc-N-amido-PEG2-CH2CO2H, represents a critical building block in bioconjugation chemistry and pharmaceutical applications [3] [4].

The primary retrosynthetic disconnection focuses on the tert-butoxycarbonyl protecting group, which serves as the key strategic element in the synthetic design [5]. The molecule can be conceptually divided into three distinct functional domains: the tert-butoxycarbonyl protecting group, the diethylene glycol spacer unit, and the terminal carboxylic acid functionality [6] [1]. This tripartite structure allows for multiple synthetic approaches, each offering distinct advantages in terms of scalability, selectivity, and functional group tolerance [2] [7].

The most efficient retrosynthetic strategy involves the sequential construction of the polyethylene glycol backbone through iterative etherification reactions, followed by the installation of the terminal amino functionality and subsequent protection with the tert-butoxycarbonyl group [1] [2]. Alternative approaches include the convergent assembly of pre-formed polyethylene glycol units, which offers advantages in terms of molecular weight control and structural precision [7] [8].

Strategic considerations in the retrosynthetic analysis include the protection of reactive functionalities during chain assembly, the selection of appropriate leaving groups for etherification reactions, and the timing of functional group installations to maximize overall efficiency [2] [9]. The choice between linear and convergent synthetic strategies depends heavily on the desired scale of production and the availability of starting materials [1] [7].

Laboratory-Scale Synthetic Routes

The initial step involves the activation of the terminal hydroxyl group through conversion to a suitable leaving group, commonly methanesulfonate or p-toluenesulfonate [10] [11]. This activation is typically achieved under mild basic conditions using methanesulfonyl chloride in the presence of triethylamine at temperatures ranging from 0°C to room temperature [2] [10]. The reaction proceeds with high efficiency and selectivity, providing the activated intermediate in yields exceeding 90% [10] [11].

Subsequent nucleophilic substitution with ethyl glycinate or its protected derivatives establishes the terminal carboxylic acid functionality [2] [7]. This step requires careful optimization of reaction conditions to prevent competing elimination reactions and to ensure high conversion rates. Typical conditions involve heating the reaction mixture to 60-80°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [7] [12].

The installation of the terminal amino functionality is achieved through reductive amination protocols or direct alkylation of primary amines [2] [8]. These reactions typically proceed under mild conditions and exhibit broad substrate tolerance, making them suitable for large-scale applications [7] [8]. Protection of the resulting amino group with di-tert-butyl dicarbonate completes the synthetic sequence, providing the target compound in overall yields of 69-99% depending on the specific reaction conditions employed [5] [13].

Alternative synthetic routes involve the use of solid-phase synthesis protocols, which offer advantages in terms of purification and product isolation [14] [15]. These approaches typically employ polymer-supported reagents and can be readily automated for high-throughput applications [14] [11].

Protection-Deprotection Strategies in Synthesis

The tert-butoxycarbonyl protecting group serves as the cornerstone of protection-deprotection strategies in the synthesis of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid [5] [16]. This protecting group exhibits exceptional stability under basic and nucleophilic conditions while remaining readily cleavable under acidic conditions [5] [17] [18].

Installation of the tert-butoxycarbonyl group is typically achieved using di-tert-butyl dicarbonate under aqueous basic conditions or in organic solvents with catalytic amounts of 4-dimethylaminopyridine [5] [16]. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the amino group on the activated carbonyl carbon of the dicarbonate reagent [5]. Optimization studies have demonstrated that the use of polyethylene glycol as a reaction medium can enhance both the rate and selectivity of this transformation [13].

Recent developments in protection strategies have focused on the use of alternative activating agents and reaction conditions to improve the efficiency and environmental sustainability of the process [19] [13]. Solvent-free conditions using polyethylene glycol as both solvent and catalyst have shown particular promise, providing excellent yields while eliminating the need for traditional organic solvents [13].

Deprotection of the tert-butoxycarbonyl group can be accomplished using a variety of acidic conditions, with trifluoroacetic acid in dichloromethane being the most commonly employed method [5] [17]. Alternative deprotection protocols include the use of hydrochloric acid in dioxane, which offers superior selectivity in the presence of other acid-sensitive functionalities [17]. More recently, mild deprotection conditions using aqueous phosphoric acid have been developed, providing excellent functional group tolerance and stereochemical integrity [18].

Specialized deprotection methods have been developed for applications requiring particularly mild conditions, such as the synthesis of acid-sensitive conjugates [19] [18]. These include the use of trimethylsilyl iodide followed by methanolysis, which proceeds through a unique mechanism involving silylation of the carbonyl oxygen and elimination of tert-butyl iodide [5].

Optimization of Reaction Conditions

Optimization of reaction conditions for the synthesis of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid requires careful consideration of multiple parameters including temperature, solvent selection, reagent stoichiometry, and reaction time [20] [12]. Systematic optimization studies have identified key factors that significantly influence both the yield and purity of the final product [20] [12].

Temperature optimization studies have revealed that reactions proceed optimally at moderate temperatures, typically in the range of room temperature to 40°C [17] [16]. Higher temperatures can lead to increased side reactions and decreased selectivity, while lower temperatures result in unacceptably slow reaction rates [19] [20]. The use of response surface methodology has proven particularly valuable in identifying optimal temperature profiles for complex multi-step syntheses [20] [12].

Solvent selection plays a critical role in determining reaction outcomes, with polar aprotic solvents such as dimethylformamide and tetrahydrofuran generally providing superior results [2] [10]. However, recent studies have demonstrated that solvent-free conditions can be advantageous in certain cases, particularly for protection reactions involving tert-butoxycarbonyl groups [13]. The use of supercritical carbon dioxide as a reaction medium has also shown promise for certain transformations, offering both environmental benefits and improved reaction kinetics [20].

Reagent stoichiometry optimization has focused on minimizing the use of expensive reagents while maintaining high conversion rates [7] [8]. Studies have shown that slight excesses of electrophilic reagents (1.1-1.2 equivalents) typically provide optimal results, while larger excesses can lead to increased purification challenges without corresponding improvements in yield [7] [12].

Reaction time optimization has revealed that most transformations reach completion within 2-24 hours under optimized conditions [17] [13]. Extended reaction times generally do not improve yields and may lead to increased formation of side products [19] [20]. Real-time monitoring using analytical techniques such as high-performance liquid chromatography has proven valuable in determining optimal reaction endpoints [20] [12].

Purification and Isolation Techniques

The purification and isolation of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid requires specialized techniques adapted to the unique properties of polyethylene glycol-based compounds [21] [22] [23]. The amphiphilic nature of these molecules, combined with their tendency to form hydrogen bonds and their variable molecular weight distributions, presents specific challenges that must be addressed through carefully selected purification strategies [21] [24].

High-performance liquid chromatography represents the gold standard for both analytical characterization and preparative purification of polyethylene glycol linkers [21] [22]. Reversed-phase chromatography using C18 stationary phases with gradient elution systems provides excellent resolution of structural isomers and enables the separation of compounds with different degrees of polymerization [21] [22]. The use of evaporative light-scattering detection in combination with ultraviolet detection has proven particularly effective for quantitative analysis of these compounds [22] [24].

Column chromatography using silica gel or reversed-phase materials provides a cost-effective approach for initial purification steps [25] [26]. The selection of appropriate eluent systems is critical, with methanol-water gradients typically providing good separation efficiency [25]. The addition of ammonium acetate buffers can improve peak shape and resolution in certain cases [24].

Size exclusion chromatography offers unique advantages for the separation of polyethylene glycol derivatives based on molecular weight differences [21]. This technique is particularly valuable for removing high molecular weight impurities and for analyzing the molecular weight distribution of synthetic products [21]. The use of specialized columns designed for polyethylene glycol analysis, such as TSKgel G3000SWXL, provides optimal separation efficiency [21].

Crystallization and precipitation techniques have been successfully applied to the isolation of discrete polyethylene glycol oligomers [27] [28] [29]. The addition of amino acids and amino acid derivatives as crystallization additives has been shown to significantly improve crystal quality and yield [27] [28] [30]. These additives function by suppressing nonspecific aggregation and promoting ordered crystal packing [27] [30].

Membrane filtration techniques provide an efficient approach for the removal of low molecular weight impurities and salts [31]. Ultrafiltration using membranes with appropriate molecular weight cutoffs enables the concentration and purification of target compounds while preserving their structural integrity [31]. The selection of membrane materials and operating conditions requires careful optimization to prevent adsorption losses [31].

Advanced purification techniques include the use of preparative high-performance liquid chromatography with charged aerosol detection, which provides superior sensitivity and quantitative accuracy compared to traditional detection methods [22]. The coupling of liquid chromatography with mass spectrometry enables simultaneous purification and structural confirmation, significantly streamlining the overall purification process [23] [32].

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₆ [33] [34] [6]
Molecular Weight (g/mol)263.29 [33] [34] [6]
CAS Number108466-89-3 [33] [34] [6]
IUPAC Name2-[2-(2-{[(tert-Butoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid [6]
Common Names/Synonymst-Boc-N-amido-PEG2-CH2CO2H; Boc-AEEA [6] [3]
Melting PointNo data available [34] [35]
Boiling Point (predicted)425.7±30.0 °C [36]
Density (predicted)1.145±0.06 g/cm³ [36]
pKa (predicted)3.40±0.10 [36]
Storage Temperature-20°C [34] [35]
ParameterOptimal ConditionsCommentsReferences
Temperature RangeRoom temperature to 40°CTemperature-dependent reaction kinetics [5] [17] [16]
Reaction Time30 minutes to 24 hoursTime varies with reaction complexity [5] [17] [13]
Solvent SystemsTHF, DMF, aqueous systemsSolvent-free conditions also effective [5] [16] [13]
Base RequirementsSodium hydroxide, DMAPBase choice affects selectivity [5] [16]
Protecting Group StabilityStable under basic conditionsAcid-labile deprotection [5] [17] [18]
Yield Range69-99%High yields achievable with optimization [7] [8] [11]
Purity Range95-99%High purity essential for applications [33] [37] [35]
TechniqueEfficiencyApplicationsAdvantagesReferences
Column ChromatographyHighInitial purificationCost-effective, scalable [21] [22] [23]
HPLC (Reversed-Phase)Very HighFinal purification and analysisHigh resolution, quantitative [21] [22] [23]
Size Exclusion ChromatographyModerate to HighMolecular weight separationGentle conditions [21]
Precipitation/CrystallizationModerateProduct isolationSimple equipment [27] [28] [30]
Liquid-Liquid ExtractionModerateImpurity removalFast separation [25] [26]
Membrane FiltrationHighFinal product recoveryPreserves product integrity [31] [22]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Exact Mass

263.1369

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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